molecular formula C34H30 B8721013 9,10-Di(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene CAS No. 916669-24-4

9,10-Di(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene

Cat. No. B8721013
CAS RN: 916669-24-4
M. Wt: 438.6 g/mol
InChI Key: CZPSKIXLUDYMIA-UHFFFAOYSA-N
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Description

9,10-Di(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene is a useful research compound. Its molecular formula is C34H30 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Di(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Di(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

916669-24-4

Product Name

9,10-Di(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene

Molecular Formula

C34H30

Molecular Weight

438.6 g/mol

IUPAC Name

9,10-bis(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene

InChI

InChI=1S/C34H30/c1-3-15-25-23(11-1)13-9-21-27(25)33-29-17-5-7-19-31(29)34(32-20-8-6-18-30(32)33)28-22-10-14-24-12-2-4-16-26(24)28/h5-10,13-14,17-22H,1-4,11-12,15-16H2

InChI Key

CZPSKIXLUDYMIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6CCCC7

Origin of Product

United States

Synthesis routes and methods

Procedure details

688 mg (2.26 mmol) of tri-o-tolylphosphine and then 84 mg (0.37 mmol) of palladium(II) acetate are added to a vigorously stirred, degassed suspension of 12.7 g (37.7 mmol) of 9,10-dibromoanthracene, 17.2 g (97.7 mmol) of (5,6,7,8-tetrahydro-1-naphthyl)boronic acid and 26.6 g (126 mmol) of tripotassium phosphate in a mixture of 230 ml of toluene, 115 ml of dioxane and 170 ml of water, and the mixture is refluxed for 60 h. After cooling, the organic phase is separated off, washed three times with 200 ml of water and once with 200 ml of saturated, aqueous sodium chloride solution, dried over magnesium sulfate and evaporated to dryness under reduced pressure. The grey residue obtained in this way is recrystallised from dioxane. The deposited crystals are filtered off with suction, washed with 50 ml of ethanol and dried under reduced pressure; yield: 7.5 g, 45% having a purity of 99.8% according to HPLC.
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Three

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